An In-depth Technical Guide to the Core Chemical Properties of 1,9-Nonanediol, Dimethanesulfonate
An In-depth Technical Guide to the Core Chemical Properties of 1,9-Nonanediol, Dimethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and putative mechanism of action of 1,9-nonanediol, dimethanesulfonate. The information is curated for professionals in research and drug development who utilize bifunctional alkylating agents.
Core Chemical Identity and Properties
1,9-Nonanediol, dimethanesulfonate, also known as Nonasulfan, is a chemical compound notable for its structure, which features two methanesulfonate (mesylate) esters at either end of a nine-carbon aliphatic chain.[1] The methanesulfonate groups are excellent leaving groups in nucleophilic substitution reactions, making the molecule a potent bifunctional alkylating agent. This reactivity is the basis for its utility in biological and pharmaceutical research, particularly in studies involving DNA cross-linking.
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Source |
| IUPAC Name | 9-methylsulfonyloxynonyl methanesulfonate | PubChem[1] |
| Molecular Formula | C₁₁H₂₄O₆S₂ | PubChem[1] |
| CAS Number | 4248-77-5 | PubChem[1] |
| Synonyms | Nonasulphan, Nonasulfan, 1,9-Dimethanesulfonyloxynonane, NSC 3052 | PubChem[1] |
Table 2: Computed Molecular Properties
| Property | Value | Source |
| Molecular Weight | 316.4 g/mol | PubChem[1] |
| Exact Mass | 316.10143083 Da | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |
| Topological Polar Surface Area | 104 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
Experimental Protocols
Synthesis of 1,9-Nonanediol, Dimethanesulfonate
The synthesis of 1,9-nonanediol, dimethanesulfonate is achieved via the esterification of the precursor alcohol, 1,9-nonanediol, with methanesulfonyl chloride. This is a standard procedure for the formation of alkyl methanesulfonates.
Reaction: HO-(CH₂)₉-OH + 2 CH₃SO₂Cl → CH₃SO₂O-(CH₂)₉-OSO₂CH₃ + 2 HCl
Detailed Methodology: This protocol is based on general methods for the preparation of alkyl methanesulfonates from alcohols.
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Reaction Setup: In a nitrogen-purged reaction vessel, dissolve 1,9-nonanediol (1 equivalent) in a suitable aromatic organic solvent such as toluene or xylene. The solution is cooled to a temperature between 0°C and 15°C using an ice bath.
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Addition of Reagents: To the cooled solution, add methanesulfonyl chloride (2.2 equivalents) dropwise while maintaining the temperature. Following this, a tertiary amine, such as triethylamine (2.2 equivalents), is added dropwise. The tertiary amine acts as a base to neutralize the hydrochloric acid byproduct, forming a salt (e.g., triethylammonium chloride).
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Reaction Monitoring: The reaction mixture is stirred at the reduced temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting diol.
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Workup and Purification: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, and finally with an aqueous alkali metal carbonate solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,9-nonanediol, dimethanesulfonate.
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Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Analytical Characterization
The identity and purity of synthesized 1,9-nonanediol, dimethanesulfonate can be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: Spectral data for 1,9-nonanediol, dimethanesulfonate is available and would be expected to show distinct signals for the methyl carbons of the sulfonate groups, the alpha-carbons attached to the oxygen atoms, and the different methylene carbons in the nonane chain.[1]
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Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and to confirm its molecular weight through analysis of its fragmentation pattern.[1] The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.
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Mechanism of Action: DNA Alkylation
As a bifunctional alkylating agent, 1,9-nonanediol, dimethanesulfonate is expected to exert its biological effects, particularly cytotoxicity, through the alkylation of nucleophilic sites on biomolecules. The primary target for this class of compounds in a cellular context is DNA.[2] Bifunctional agents are generally more cytotoxic than monofunctional agents because of their ability to form cross-links.[3]
The mechanism involves two sequential nucleophilic substitution (Sₙ2) reactions. The nitrogen atoms in DNA bases, particularly the N7 position of guanine, are highly nucleophilic and prone to attack by alkylating agents.[4]
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First Alkylation (Mono-adduct formation): One of the methanesulfonate groups is displaced by a nucleophilic site on a DNA base (e.g., N7 of guanine), forming a covalent bond and a mono-adduct.
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Second Alkylation (Cross-link formation): The second methanesulfonate group at the other end of the nonane chain can then react with a second nucleophilic site.
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Intrastrand Cross-link: If the second reaction is with a base on the same DNA strand.
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Interstrand Cross-link: If the second reaction is with a base on the complementary DNA strand. This is a highly cytotoxic lesion as it prevents the separation of the DNA strands, thereby blocking critical cellular processes like replication and transcription.[2][5]
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This DNA damage, if not repaired by the cell's machinery, can trigger apoptosis (programmed cell death).
References
- 1. 1,9-Nonanediol, dimethanesulfonate | C11H24O6S2 | CID 20244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
